molecular formula C16H14Cl2N2OS B11552497 2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11552497
M. Wt: 353.3 g/mol
InChI Key: FZKMSDKYUNQROL-DJKKODMXSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of chlorophenyl groups, a sulfanyl linkage, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common route includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with hydrazine hydrate to yield the desired acetohydrazide derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using catalysts to increase yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfone derivative, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl2N2OS

Molecular Weight

353.3 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[(2-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H14Cl2N2OS/c17-14-6-3-4-12(8-14)9-19-20-16(21)11-22-10-13-5-1-2-7-15(13)18/h1-9H,10-11H2,(H,20,21)/b19-9+

InChI Key

FZKMSDKYUNQROL-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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